methyl (3S)-3-amino-3-phenylpropanoate
Overview
Description
Methyl (3S)-3-amino-3-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a three-carbon chain, with a methyl ester functional group (-COOCH3) at one end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S)-3-amino-3-phenylpropanoate typically involves the esterification of (3S)-3-amino-3-phenylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can facilitate the esterification reaction, allowing for continuous production and easier separation of the product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can convert the amino group to a chloro derivative.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-phenylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: It can be used in the study of enzyme-substrate interactions, especially those involving esterases and amino acid transporters.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-phenylpropanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or amino acid transformations. The phenyl group can interact with aromatic binding sites, while the amino group can form hydrogen bonds with active site residues, facilitating enzyme-substrate binding and catalysis.
Comparison with Similar Compounds
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group on the phenyl ring.
Ethyl (3S)-3-amino-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl (3S)-3-amino-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl ester counterpart, potentially affecting its solubility and bioavailability in biological systems.
Biological Activity
Methyl (3S)-3-amino-3-phenylpropanoate, also known as (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, is a chiral compound with significant biological implications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Facilitates interactions with biological targets.
- Phenyl Group : Increases lipophilicity, enhancing membrane penetration.
- Methyl Ester : Affects solubility and reactivity.
The compound's unique structure allows it to participate in various biochemical reactions typical of amino acids and esters, making it a valuable target for drug discovery and development .
The biological activity of this compound is influenced by its interaction with specific molecular targets:
- Enzyme Interactions : It can act as a substrate for enzymes involved in amino acid transport and ester hydrolysis. The amino group may form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions that enhance binding affinity .
- Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially serving as a precursor in synthesizing pharmaceuticals targeting neurological disorders .
Biological Assays and Research Findings
Several studies have evaluated the biological activity of this compound through various assays:
- Cellular Processes : Compounds with similar structures often exhibit dose-dependent effects on cellular processes such as protein synthesis and enzyme activity .
- Receptor Activity : The compound has shown potential in modulating receptor activity, influencing metabolic pathways relevant to various diseases .
- Pharmacological Profiles : Its pharmacological profile suggests roles in treating conditions such as HIV and inflammatory diseases by acting as a modulator of chemokine receptors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-Methyl 3-amino-3-phenylpropanoate | Enantiomer of (S)-Methyl 3-amino-3-phenylpropanoate | Different biological activity due to stereochemistry |
Phenylalanine | Aromatic amino acid | Naturally occurring; involved in protein synthesis |
L-Tyrosine | Hydroxylated derivative of phenylalanine | Precursor for neurotransmitters like dopamine |
3-Amino-N-(4-hydroxyphenyl)propanamide | Related structure with an amide linkage | Potentially different pharmacological properties |
The distinct stereochemistry and functional groups of this compound contribute to its specific biological activities compared to these similar compounds .
Case Studies and Applications
Research has highlighted several applications for this compound:
- Drug Development : Its potential as a lead compound in drug discovery is being explored due to its ability to modulate biological processes related to diseases like HIV and inflammatory conditions .
- Enzyme Studies : It serves as a model substrate in studying enzyme-substrate interactions, particularly involving esterases and amino acid transporters .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOBYHZFPTKCZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354971 | |
Record name | methyl (3S)-3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37088-66-7 | |
Record name | methyl (3S)-3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-3-amino-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-Methyl 3-amino-3-phenylpropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y747B94QF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.